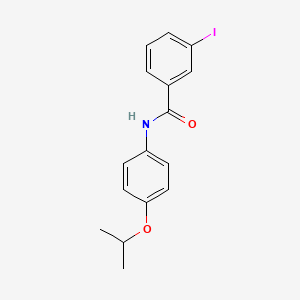
6-Bromo-2,2-dimethyl-1-hexanol
概述
描述
6-Bromo-2,2-dimethyl-1-hexanol is an organic compound with the molecular formula C8H17BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethyl-1-hexanol typically involves the bromination of 2,2-dimethylhexanol. One common method is the reaction of 2,2-dimethylhexanol with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
6-Bromo-2,2-dimethyl-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form 2,2-dimethylhexanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylhexanone or 6-Bromo-2,2-dimethylhexanal.
Reduction: 2,2-Dimethylhexanol.
Substitution: Various substituted hexanols depending on the nucleophile used.
科学研究应用
6-Bromo-2,2-dimethyl-1-hexanol has several applications in scientific research:
作用机制
The mechanism of action of 6-Bromo-2,2-dimethyl-1-hexanol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic attacks. These interactions influence the compound’s reactivity and its effects on biological systems .
相似化合物的比较
Similar Compounds
6-Bromo-2,2-dimethylhexanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
6-Bromo-1-hexanol: Similar structure but without the dimethyl substitution.
Uniqueness
6-Bromo-2,2-dimethyl-1-hexanol is unique due to the presence of both a bromine atom and a hydroxyl group on a dimethyl-substituted hexane backbone
属性
分子式 |
C8H17BrO |
|---|---|
分子量 |
209.12 g/mol |
IUPAC 名称 |
6-bromo-2,2-dimethylhexan-1-ol |
InChI |
InChI=1S/C8H17BrO/c1-8(2,7-10)5-3-4-6-9/h10H,3-7H2,1-2H3 |
InChI 键 |
AKVIDXHKYFQGTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCCBr)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B8453146.png)


![1-{2-[(Triphenylmethyl)sulfanyl]ethyl}pyridin-1-ium methanesulfonate](/img/structure/B8453164.png)






![N-[1-(phenylmethyl)-4-piperidinyl]-3-pyridinamine](/img/structure/B8453215.png)
![1-{2-[(1-Cyclopentylpiperidin-4-yl)oxy]pyrimidin-5-yl}piperidin-2-one](/img/structure/B8453222.png)


